molecular formula C7H9NO3S B12002299 Amino(phenyl)methanesulfonic acid CAS No. 2627-40-9

Amino(phenyl)methanesulfonic acid

Cat. No.: B12002299
CAS No.: 2627-40-9
M. Wt: 187.22 g/mol
InChI Key: SFQYPJWMDCFIGD-UHFFFAOYSA-N
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Description

Amino(phenyl)methanesulfonic acid is an organic compound with the molecular formula C7H9NO3S It is a derivative of methanesulfonic acid, where an amino group and a phenyl group are attached to the methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino(phenyl)methanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NH}\text{SO}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Amino(phenyl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted this compound derivatives.

Scientific Research Applications

Amino(phenyl)methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of amino(phenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfonic acid group can form strong hydrogen bonds, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Methanesulfonic Acid: A simpler analog without the phenyl and amino groups.

    Aminomethanesulfonic Acid: Lacks the phenyl group.

    Phenylmethanesulfonic Acid: Lacks the amino group.

Uniqueness: Amino(phenyl)methanesulfonic acid is unique due to the presence of both amino and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific functional groups.

Properties

CAS No.

2627-40-9

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

amino(phenyl)methanesulfonic acid

InChI

InChI=1S/C7H9NO3S/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H,9,10,11)

InChI Key

SFQYPJWMDCFIGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(N)S(=O)(=O)O

Origin of Product

United States

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